

A Comparative Analysis of Energetic Plasticizers for Advanced Composite Propellants

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Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

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For Researchers, Scientists, and Propellant Development Professionals: An Objective Comparison of Performance and Properties

The pursuit of higher performance and enhanced safety in composite propellants has led to the development of a sophisticated class of ingredients known as energetic plasticizers. These compounds not only improve the processability and mechanical properties of the propellant grain but also contribute to the overall energy output. This guide provides a comparative analysis of key energetic plasticizers, presenting their performance characteristics based on experimental data to aid in the selection of the most suitable candidate for specific propellant formulations.

Key Performance Characteristics of Energetic Plasticizers

The selection of an energetic plasticizer is a critical decision in propellant formulation, involving a trade-off between performance, sensitivity, and stability. The following tables summarize the key physicochemical and performance properties of commonly used and novel energetic plasticizers.

Table 1: Physicochemical Properties of Selected Energetic Plasticizers

Plasticizer	Abbreviation	Chemical Family	Density (g/cm ³)	Viscosity (Pa·s)	Glass Transition Temp. (T _g , °C)
Nitroglycerin	NG	Nitrate Ester	1.59	0.025	-30
Butanetriol Trinitrate	BTTN	Nitrate Ester	1.52	0.23	-45
Triethylene Glycol Dinitrate	TEGDN	Nitrate Ester	1.33	0.02	-68
Diethylene Glycol Dinitrate	DEGDN	Nitrate Ester	1.38	0.016	-75
n-Butyl-NENA	BuNENA	Nitroamine	1.27	0.028	-70
Bis(2,2-dinitropropyl) acetal/formal	BDNPA/F	Nitro	1.34	0.35	-67
Glycidyl Azide Polymer (low MW)	GAP	Azide Polymer	1.29	~2.5	-48
3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-4-nitro-1,2,5-oxadiazole	NFPEG3N3	Nitrofurazan	1.41	-	-72

Note: Values are approximate and can vary with purity and measurement conditions.

Table 2: Energetic and Performance Properties of Selected Energetic Plasticizers

Plasticizer	Heat of Formation (kJ/mol)	Oxygen Balance (%)	Decomposition Temp. (°C)	Impact Sensitivity (J)
Nitroglycerin (NG)	-371.8	+3.5	~160	2
Butanetriol Trinitrate (BTTN)	-439.3	-9.9	~170	4
Triethylene Glycol Dinitrate (TEGDN)	-536.4	-47.6	~175	>40
Diethylene Glycol Dinitrate (DEGDN)	-381.0	-40.8	~170	12
n-Butyl-NENA (BuNENA)	-213.4	-81.5	173	>40
BDNPA/F	-418.4	-68.3	~200	>40
Glycidyl Azide Polymer (GAP)	+280 (per monomer)	-82.4 (per monomer)	~220	15-20
NFPEG3N3	-41.7	-55.5	179	>40

Note: Impact sensitivity is highly dependent on the test apparatus and conditions.

Experimental Protocols

The data presented in this guide are derived from standard experimental techniques for the characterization of energetic materials. The following are detailed methodologies for key experiments cited.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature, and glass transition temperature of the energetic plasticizers.

Instrumentation: A calibrated differential scanning calorimeter and a thermogravimetric analyzer.

Procedure:

- A small sample of the plasticizer (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.
- For DSC analysis to determine the glass transition temperature (T_g), the sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from -100°C to 50°C at a rate of $10^{\circ}\text{C}/\text{min}$, followed by cooling to -100°C at the same rate, and a final heating ramp to 250°C at $10^{\circ}\text{C}/\text{min}$. The T_g is determined from the midpoint of the transition in the second heating curve.
- For DSC and TGA analysis to determine the decomposition temperature, the sample is heated from ambient temperature to $300\text{--}400^{\circ}\text{C}$ at a constant heating rate (e.g., 5, 10, or $20^{\circ}\text{C}/\text{min}$) under an inert atmosphere (e.g., nitrogen) with a flow rate of $50\text{ mL}/\text{min}$.
- The onset temperature and peak maximum of the exothermic decomposition peak in the DSC curve are recorded. The TGA curve provides information on the mass loss as a function of temperature.

Mechanical Properties of Propellants: Uniaxial Tensile Testing

Objective: To evaluate the effect of the plasticizer on the mechanical properties of the cured composite propellant.

Instrumentation: A universal testing machine (UTM) equipped with a load cell and extensometer.

Procedure:

- Composite propellant samples are prepared by mixing the binder, plasticizer, curing agent, and solid fillers (e.g., ammonium perchlorate, aluminum powder) and casting them into molds.
- The propellant is cured according to a specific time-temperature profile.
- Dog-bone shaped specimens are cut from the cured propellant slab according to standard dimensions (e.g., ASTM D638).
- The specimens are conditioned at a specific temperature and humidity before testing.
- The specimen is mounted in the grips of the UTM and subjected to a constant strain rate (e.g., 50 mm/min) until failure.
- The stress-strain curve is recorded, from which the tensile strength, elongation at break, and Young's modulus are determined.

Visualization of Energetic Plasticizer Relationships

The following diagram illustrates a classification of common energetic plasticizers based on their primary energetic functional group. This provides a logical framework for understanding their chemical nature and expected performance characteristics.

Caption: Classification of energetic plasticizers by functional group.

This guide provides a foundational comparison of energetic plasticizers. For more in-depth analysis, it is recommended to consult the primary research literature and conduct specific experimental evaluations tailored to the intended application.

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